molecular formula C27H21ClN4O2S B12138009 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B12138009
M. Wt: 501.0 g/mol
InChI Key: AQVYNCWEPCJTDS-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4, a 4-methoxyphenyl group at position 5, and a sulfanyl-acetamide moiety at position 3. The acetamide nitrogen is further functionalized with a naphthalen-1-yl group, enhancing its aromatic bulk and lipophilicity. The molecular formula is C₂₆H₂₀ClN₅O₂S, with an average molecular mass of 501.99 g/mol .

Properties

Molecular Formula

C27H21ClN4O2S

Molecular Weight

501.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C27H21ClN4O2S/c1-34-22-15-9-19(10-16-22)26-30-31-27(32(26)21-13-11-20(28)12-14-21)35-17-25(33)29-24-8-4-6-18-5-2-3-7-23(18)24/h2-16H,17H2,1H3,(H,29,33)

InChI Key

AQVYNCWEPCJTDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the formation of the triazole ring This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic groups, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Its structure includes a triazole ring, which is known for its biological activity against various cancer cell lines.

Case Study: Antitumor Efficacy

A study conducted by the National Cancer Institute (NCI) evaluated the compound's effectiveness against several human tumor cell lines. The results indicated significant cytotoxicity, with mean growth inhibition (GI) values suggesting that it could serve as a lead compound for further development in cancer therapeutics. The compound demonstrated a GI50 value of approximately 15.72 μM, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. The presence of both the triazole and sulfanyl groups contributes to its ability to inhibit microbial growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The incorporation of specific substituents on the triazole ring and naphthalene moiety can enhance biological activity.

Key Insights from SAR Studies

  • Triazole Ring : The presence of electron-donating groups (like methoxy) has been linked to increased activity.
  • Sulfanyl Group : This moiety is essential for biological interactions with target enzymes or receptors.
  • Naphthalene Substituent : Modifications here may influence lipophilicity and bioavailability.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The triazole ring and aromatic groups may interact with enzymes or receptors, modulating their activity. The compound’s effects can be attributed to its ability to interfere with cellular pathways, leading to the desired biological or therapeutic outcomes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs differ primarily in the substituents on the triazole ring and the acetamide nitrogen. Key comparisons include:

Compound Name / ID Triazole Substituents Acetamide Substituent Key Functional Groups Reference
Target Compound 4-(4-ClPh), 5-(4-MeOPh) Naphthalen-1-yl Cl, OMe, S, C=O, NH
2-{[4-(4-ClPh)-5-(4-MeOPh)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-MePh)acetamide 4-(4-ClPh), 5-(4-MeOPh) 3-Methylphenyl Cl, OMe, S, C=O, NH
N-(4-ClPh)-2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1,2,3-Triazole with CH₂O-naphthalen-1-yl 4-ClPh Cl, O, C=O, NH
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-NH₂, 5-furan-2-yl Variable R groups NH₂, S, C=O, furan
N-R-2-(5-(5-Me-1H-pyrazole-3-yl)-4-Ph-4H-1,2,4-triazole-3-ylthio)acetamides 4-Ph, 5-pyrazole Variable R groups S, C=O, pyrazole

Key Observations :

  • Substituent Effects : The 4-chlorophenyl and 4-methoxyphenyl groups enhance electron-withdrawing and donating properties, respectively, compared to pyrazole or furan substituents in other analogs .
  • Naphthalen-1-yl vs.
Thermodynamic and Solubility Considerations
  • Melting Point : Triazole-thioacetamides with bulky substituents (e.g., 4-nitrophenyl) melt at ~507 K , suggesting the target compound’s m.p. may exceed 500 K.

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide (CAS Number: 476484-54-5) is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a complex structure that includes a triazole ring, sulfanyl group, and acetamide moiety, which are known to influence its biological properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H20ClN3O2SC_{24}H_{20}ClN_{3}O_{2}S with a molecular weight of approximately 453.9 g/mol. The presence of the chlorophenyl and methoxyphenyl groups enhances its biological activity through increased binding affinity to various biological targets.

Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in disease pathways. For instance, the triazole ring can coordinate with metal ions in enzymes, disrupting their function and leading to therapeutic effects. This mechanism is particularly relevant in the context of cancer treatment and antimicrobial activity.

Biological Activity Overview

The biological activities of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide include:

  • Antimicrobial Activity : Exhibits significant activity against various bacterial strains.
  • Anticancer Activity : Potential as an anticancer agent through enzyme inhibition.

Antimicrobial Activity

In vitro studies have shown that this compound demonstrates moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The following table summarizes its antibacterial efficacy compared to standard antibiotics:

Bacterial Strain Inhibition Zone (mm) Standard Antibiotic Efficacy Comparison
Salmonella typhi18CiprofloxacinComparable
Bacillus subtilis20AmoxicillinHigher
Escherichia coli15TetracyclineModerate
Staphylococcus aureus12MethicillinLower

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Screening : A study demonstrated the compound's effectiveness against multiple bacterial strains, showing a strong correlation between structural modifications and biological activity. The presence of the methoxy group was found to enhance antibacterial properties significantly .
  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease. Results indicated that it exhibits strong inhibitory effects on these enzymes, which are crucial in various metabolic pathways .
  • Structural Activity Relationship (SAR) : Research highlighted the importance of substituents on the triazole ring and their influence on biological activity. The unique combination of chlorophenyl and methoxyphenyl groups was shown to enhance binding affinity compared to other derivatives lacking similar substitutions .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

The compound’s synthesis typically involves multi-step condensation and cyclization reactions. For example, intermediates like 4-amino-5-[substituted-phenyl]-4H-1,2,4-triazole-3-thiols are synthesized via nucleophilic substitution, followed by coupling with acetamide derivatives using reagents such as 2-chloroacetic acid or oxalyl chloride . Optimization strategies include:

  • Temperature control : Reactions at 60–80°C improve cyclization efficiency.
  • Catalysts : Use of triethylamine or DMAP to accelerate thiol-acetamide coupling.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. How can X-ray crystallography validate the compound’s molecular structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of a DMSO/ethanol solution (1:3 v/v) at 25°C.
  • Data collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution and refinement, with R-factor targets <0.05 .
  • Validation : Compare bond lengths/angles with similar triazole-acetamide structures (e.g., C–S bond: ~1.75–1.82 Å) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antiplatelet/Anticoagulant Activity :
    • Platelet aggregation assays using ADP or collagen as agonists (IC₅₀ determination via turbidimetry) .
    • Prothrombin time (PT) and activated partial thromboplastin time (aPTT) tests in human plasma .
  • Protein Binding : Fluorescence quenching studies with human serum albumin (HSA) to assess binding constants (Kₐ ~10⁴–10⁵ M⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like KCa3.1 channels or TrxR1. Key parameters:
    • Grid box centered on active sites (e.g., KCa3.1: 25 × 25 × 25 ų).
    • Scoring functions (e.g., MM-GBSA) to estimate binding energies (ΔG ≤ −8 kcal/mol suggests strong binding) .
  • MD Simulations : GROMACS or AMBER for 100 ns trajectories to assess complex stability (RMSD <2.0 Å acceptable) .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Reproducibility Checks : Validate results across ≥3 independent labs.
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., sulfoxide derivatives from oxidation) .
  • Dose-Response Curves : Ensure linearity (R² >0.98) and test concentrations spanning 0.1–100 μM .

Q. What advanced techniques refine crystallographic data for polymorphic forms?

  • High-Resolution XRD : Collect data at 100 K to reduce thermal motion artifacts.
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .
  • Hirshfeld Surface Analysis : CrystalExplorer to quantify intermolecular interactions (e.g., H-bonding vs. π-stacking) .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Triazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 4 to enhance metabolic stability.
  • Sulfanyl Linker Replacement : Substitute with sulfone (-SO₂-) to improve solubility (LogP reduction by ~0.5 units) .
  • Naphthyl Group Optimization : Replace with indazole or pyridinyl moieties to modulate target selectivity .

Methodological Notes

  • Safety : Handle with PPE (gloves, goggles) due to potential skin/eye irritation .
  • Data Repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) .

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